molecular formula C20H28Br4OS B14191372 S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate CAS No. 836595-46-1

S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate

Cat. No.: B14191372
CAS No.: 836595-46-1
M. Wt: 636.1 g/mol
InChI Key: KGKFPVCEDNSDEP-UHFFFAOYSA-N
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Description

S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is a chemical compound with the molecular formula C20H28Br4S It is known for its unique structure, which includes two dibromomethyl groups attached to a phenyl ring, and a dodecanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate typically involves the reaction of 2,5-bis(dibromomethyl)phenol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dibromomethyl groups to methyl groups or other less oxidized forms.

    Substitution: The dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylated derivatives.

    Substitution: Compounds with new functional groups replacing the dibromomethyl groups.

Scientific Research Applications

S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate involves its interaction with specific molecular targets and pathways. The compound’s dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • S-[2,5-Bis(dibromomethyl)phenyl] octanethioate
  • S-[2,5-Bis(dibromomethyl)phenyl] hexanethioate
  • S-[2,5-Bis(dibromomethyl)phenyl] butanethioate

Uniqueness

S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is unique due to its longer alkyl chain (dodecane) compared to similar compounds. This longer chain can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where shorter-chain analogs may not be effective.

Properties

CAS No.

836595-46-1

Molecular Formula

C20H28Br4OS

Molecular Weight

636.1 g/mol

IUPAC Name

S-[2,5-bis(dibromomethyl)phenyl] dodecanethioate

InChI

InChI=1S/C20H28Br4OS/c1-2-3-4-5-6-7-8-9-10-11-18(25)26-17-14-15(19(21)22)12-13-16(17)20(23)24/h12-14,19-20H,2-11H2,1H3

InChI Key

KGKFPVCEDNSDEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)SC1=C(C=CC(=C1)C(Br)Br)C(Br)Br

Origin of Product

United States

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